
2-Hepten-1-ol, 2-methyl-6-(4-methylphenyl)-, (E)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hepten-1-ol, 2-methyl-6-(4-methylphenyl)-, (E)- is an organic compound with the molecular formula C15H22O. It is a member of the class of compounds known as heptenols, which are characterized by a heptene backbone with a hydroxyl group attached. This compound is notable for its structural configuration, which includes a double bond in the E (trans) configuration and a methylphenyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hepten-1-ol, 2-methyl-6-(4-methylphenyl)-, (E)- can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-6-(4-methylphenyl)hept-2-en-1-yl acetate with a suitable reducing agent to yield the desired alcohol. The reaction conditions typically include:
Temperature: Moderate temperatures around 25-50°C.
Solvent: Common solvents like ethanol or methanol.
Catalyst: Catalysts such as palladium on carbon (Pd/C) or Raney nickel.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques like distillation and chromatography are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
2-Hepten-1-ol, 2-methyl-6-(4-methylphenyl)-, (E)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The double bond can be reduced to form the saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst like palladium or platinum.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting the hydroxyl group to a halide.
Major Products
Oxidation: Formation of 2-methyl-6-(4-methylphenyl)hept-2-en-1-one.
Reduction: Formation of 2-methyl-6-(4-methylphenyl)heptan-1-ol.
Substitution: Formation of 2-methyl-6-(4-methylphenyl)hept-2-en-1-yl chloride or bromide.
Aplicaciones Científicas De Investigación
2-Hepten-1-ol, 2-methyl-6-(4-methylphenyl)-, (E)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Hepten-1-ol, 2-methyl-6-(4-methylphenyl)-, (E)- involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The double bond and methylphenyl group can also participate in hydrophobic interactions and π-π stacking with aromatic residues in proteins.
Comparación Con Compuestos Similares
Similar Compounds
2-Hepten-1-ol, (E)-: A simpler heptenol with a similar double bond configuration but lacking the methylphenyl group.
2-Methyl-6-(4-methylphenyl)hept-2-en-1-yl acetate: An ester derivative with similar structural features.
Uniqueness
2-Hepten-1-ol, 2-methyl-6-(4-methylphenyl)-, (E)- is unique due to its specific combination of functional groups and structural configuration. The presence of both the hydroxyl group and the methylphenyl group allows for a diverse range of chemical reactions and interactions, making it a versatile compound in various applications.
Propiedades
Número CAS |
39599-18-3 |
|---|---|
Fórmula molecular |
C15H22O |
Peso molecular |
218.33 g/mol |
Nombre IUPAC |
2-methyl-6-(4-methylphenyl)hept-2-en-1-ol |
InChI |
InChI=1S/C15H22O/c1-12-7-9-15(10-8-12)14(3)6-4-5-13(2)11-16/h5,7-10,14,16H,4,6,11H2,1-3H3 |
Clave InChI |
FXCIQPDJVYFUQG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(C)CCC=C(C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



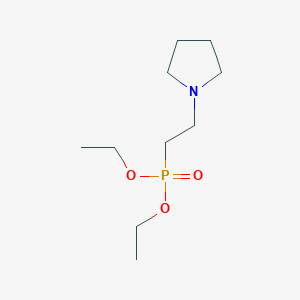
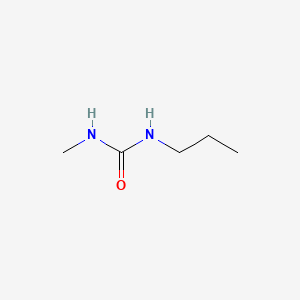
![5,7-Diethylpyrazolo[1,5-a]pyrimidine](/img/structure/B14670523.png)

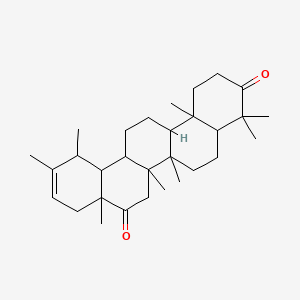
![2-[3-(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)-2-oxopyrrolidin-1-yl]ethyl acetate](/img/structure/B14670541.png)
![1,1'-[Ethenyl(methyl)silanediyl]di(azepan-2-one)](/img/structure/B14670552.png)
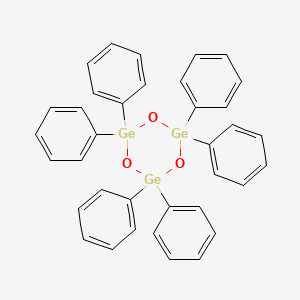
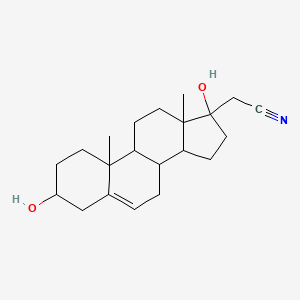

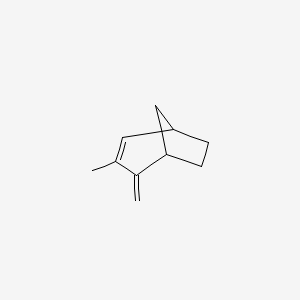
![Dimethyl bicyclo[2.2.2]octa-2,5-diene-1,4-dicarboxylate](/img/structure/B14670577.png)

